Methyl 4-(4-ethylpiperazin-1-yl)-3-[(3-nitrobenzoyl)amino]benzoate
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Description
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(3-nitrobenzoyl)amino]benzoate is a useful research compound. Its molecular formula is C21H24N4O5 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(3-nitrobenzoyl)amino]benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique molecular structure characterized by a methyl ester group, a piperazine moiety, and a nitrobenzamide substituent. Its molecular formula is C18H24N4O3 with a molecular weight of approximately 372.42 g/mol. The synthesis typically involves the following steps:
- Nitration : Methyl benzoate is nitrated to introduce a nitro group.
- Piperazine Substitution : The nitro compound reacts with 4-ethylpiperazine under basic conditions (e.g., using potassium carbonate in DMF) to yield the desired product.
These synthetic routes illustrate the compound's versatility, allowing for modifications that can enhance efficacy or alter pharmacological properties.
Anticancer Properties
This compound has been studied for its kinase inhibitory properties , making it a candidate for cancer therapy. It may inhibit tumor growth by targeting specific kinases involved in cell proliferation and survival. Compounds with similar structures have shown promise as anti-cancer agents due to their ability to modulate critical signaling pathways.
Table 1: Summary of Biological Activities
Case Studies
- In Vitro Studies : Research has demonstrated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value indicating effective inhibition of cell proliferation in glioma cells, suggesting mechanisms beyond simple kinase inhibition, such as apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell integrity indicates potential therapeutic applications in treating resistant infections .
Research Findings
Recent findings highlight the compound's selectivity and potency in inhibiting specific biological targets. For example, the compound's structural features allow it to act on multiple pathways, enhancing its effectiveness as an anticancer agent while minimizing side effects associated with traditional therapies.
Table 2: Comparative Analysis of Similar Compounds
Properties
Molecular Formula |
C21H24N4O5 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
methyl 4-(4-ethylpiperazin-1-yl)-3-[(3-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C21H24N4O5/c1-3-23-9-11-24(12-10-23)19-8-7-16(21(27)30-2)14-18(19)22-20(26)15-5-4-6-17(13-15)25(28)29/h4-8,13-14H,3,9-12H2,1-2H3,(H,22,26) |
InChI Key |
HMOSLQLBFCWWOX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.